Carazolol

Catalog No.
S522624
CAS No.
57775-29-8
M.F
C18H22N2O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carazolol

CAS Number

57775-29-8

Product Name

Carazolol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3

InChI Key

BQXQGZPYHWWCEB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Solubility

Soluble in DMSO

Synonyms

BM 51052, carazolol, carazolol, (+)-isomer, carazolol, (+-)-isomer, carazolol, (-)-isomer, carazolol, monohydrochloride, Suacron

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Description

The exact mass of the compound Carazolol is 298.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of carbazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Carazolol, known chemically as (S)-carazolol, is a beta-adrenergic receptor antagonist that belongs to the class of organic compounds known as carbazoles. Its chemical formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2} and it has a molecular weight of approximately 298.38 g/mol. The compound is characterized by a three-ring system that includes a pyrrole ring fused to two benzene rings, making it part of the indole and carbazole subclasses of heterocyclic compounds .

Carazolol acts as an inverse agonist at beta-adrenergic receptors. Unlike regular antagonists that simply block receptor activation, inverse agonists induce a conformational change in the receptor, leading to a constant inhibitory effect even in the absence of adrenaline or noradrenaline []. This mechanism translates to a sustained decrease in heart rate and blood pressure, making Carazolol a potential therapeutic candidate for hypertension.

Interestingly, research suggests Carazolol might also possess a high affinity for the beta-3 adrenergic receptor subtype []. This receptor subtype plays a role in fat metabolism and thermogenesis. Further investigation into this interaction might reveal additional therapeutic applications for Carazolol.

Carazolol exhibits significant biological activity as a beta-adrenergic antagonist. It primarily targets beta-2 adrenergic receptors, which are crucial in regulating cardiovascular functions. The compound has been studied for its effects on lowering blood pressure and managing conditions like hypertension. Its mechanism of action involves inhibiting the binding of catecholamines such as epinephrine and norepinephrine to their receptors, thus reducing sympathetic nervous system activity .

The most common synthesis method for carazolol involves the following steps:

  • Starting Material: 4-Hydroxycarbazole.
  • Reagent: Epichlorohydrin.
  • Reaction Conditions: Conducted in an alkaline environment to facilitate ether formation.
  • Product Isolation: The product is purified through standard techniques such as crystallization or chromatography.

Alternative methods may include modifications to introduce iodine or other substituents to enhance biological properties or imaging capabilities .

Carazolol has several applications, particularly in pharmacology:

  • Hypertension Treatment: Used as an antihypertensive agent due to its ability to block beta-adrenergic receptors.
  • Research Tool: Employed in studies investigating beta-receptor activity and related physiological responses.
  • Potential Imaging Agent: Modified versions of carazolol have been explored for use in radiolabeling techniques for medical imaging purposes .

Studies on carazolol's interactions reveal its role as a competitive antagonist at beta-adrenergic receptors. It has been shown to influence various physiological processes, including heart rate and vascular resistance. Interaction studies often focus on its effects when combined with other adrenergic agents or its influence on different receptor subtypes .

Carazolol shares structural similarities with several other compounds that exhibit beta-adrenergic antagonism. Here are some notable comparisons:

CompoundStructure TypePrimary UseUnique Features
CarvedilolBeta-blockerHypertension, Heart FailureDual action (beta and alpha antagonism)
PropranololNon-selective Beta-blockerAnxiety, HypertensionLipophilic nature allows for central nervous system effects
TimololNon-selective Beta-blockerGlaucomaTopical application for intraocular pressure control

Carazolol is unique due to its specific targeting of beta-2 receptors and its potential for further modifications that enhance its biological activity or imaging capabilities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

298.168127949 g/mol

Monoisotopic Mass

298.168127949 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29PW75S82A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

57775-29-8

Wikipedia

Carazolol

Use Classification

Veterinary Drug -> -> JECFA Functional Classes
beta-ADRENOCEPTOR_BLOCKING_AGENT -> -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
1: Rizzo A, Spedicato M, Mutinati M, Minoia G, Pantaleo M, Sciorsci RL. In vivo and in vitro studies of the role of the adrenergic system and follicular wall contractility in the pathogenesis and resolution of bovine follicular cysts. Theriogenology. 2011 Nov;76(8):1526-31. doi: 10.1016/j.theriogenology.2011.06.024. Epub 2011 Jul 31. PubMed PMID: 21803406.
2: Kruk I, Michalska T, Kładna A, Aboul-Enein HY. Prooxidant action of carazolol in the Fenton-like reaction. Luminescence. 2011 Nov-Dec;26(6):429-33. doi: 10.1002/bio.1248. Epub 2010 Sep 14. PubMed PMID: 20842633.
3: Zawadzka I, Rodziewicz L. [Determination of azaperone and carazolol residues in animals kidney using LC-MS/MS method]. Rocz Panstw Zakl Hig. 2009;60(1):19-23. Polish. PubMed PMID: 19579764.
4: Méjean A, Guillaume JL, Strosberg AD. Carazolol: a potent, selective beta 3-adrenoceptor agonist. Eur J Pharmacol. 1995 Nov 30;291(3):359-66. PubMed PMID: 8719421.
5: Rudloff PR, Bostedt H. [Effect of the beta blockader carazolol (Suacron) on parturition in sows]. Tierarztl Prax. 1984;12(4):443-9. German. PubMed PMID: 6152081.
6: Berridge MS, Nelson AD, Zheng L, Leisure GP, Miraldi F. Specific beta-adrenergic receptor binding of carazolol measured with PET. J Nucl Med. 1994 Oct;35(10):1665-76. PubMed PMID: 7931670.
7: Bartsch W, Sponer G, Dietmann K, Kohler M. Comparative investigation on the cardio-protective action of the beta-blockers carazolol, propranolol and pindolol in rats. Arzneimittelforschung. 1981;31(11):1885-8. PubMed PMID: 6119093.
8: Holtz W, Schmidt-Baulain R, Meyer H, Welp C. Control of prostaglandin-induced parturition in sows by injection of the beta-adrenergic blocking agent carazolol or carazolol and oxytocin. J Anim Sci. 1990 Dec;68(12):3967-71. PubMed PMID: 1981062.
9: Lefebvre HP, Jaeg JP, Rico AG, Toutain PL, Braun JP. Variations of plasma creatine kinase in rabbits following repetitive blood sampling effects of pretreatment with acepromazine, carazolol and dantrolene. Eur J Clin Chem Clin Biochem. 1992 Jul;30(7):425-8. PubMed PMID: 1356023.
10: Engelsma JW, Simons J. Simple fluorimetric screening for carazolol in swine kidneys by means of Sep-Pak cartridges. Vet Q. 1985 Jan;7(1):73-6. PubMed PMID: 2858140.
11: España F, Pérez-Marín CC, Santiago-Moreno J, Ziecik A. Effect of carazolol on the oestrous behaviour and concentrations of luteinising hormone and steroids in lactating cows during the periovulatory period. Vet Rec. 2007 Jun 9;160(23):799-803. PubMed PMID: 17558028.
12: Gündüz MC, Turna O, Cirit U, Uçmak M, Tek C, Sabuncu A, Bacinoğlu S. Lambing rates and litter size following carazolol administration prior to insemination in Kivircik ewes. Anim Reprod Sci. 2010 Mar;118(1):32-6. doi: 10.1016/j.anireprosci.2009.06.001. PubMed PMID: 19586730.
13: Berridge MS, Cassidy EH, Terris AH, Vesselle JM. Preparation and in vivo binding of [11C]carazolol, a radiotracer for the beta-adrenergic receptor. Int J Rad Appl Instrum B. 1992 Jul;19(5):563-9. PubMed PMID: 1356952.
14: Nasr MT, Abdel-Ghaffar AE, Agag MA. [Effect of the beta receptor blockader carazolol on the dropping and retention of the placenta in the camel (C. dromedarius)]. Tierarztl Prax. 1996 Jun;24(3):319-21. German. PubMed PMID: 8767196.
15: Doze P, Elsinga PH, de Vries EF, Van Waarde A, Vaalburg W. Mutagenic activity of a fluorinated analog of the beta-adrenoceptor ligand carazolol in the Ames test. Nucl Med Biol. 2000 Apr;27(3):315-9. PubMed PMID: 10832089.
16: Salom D, Padayatti PS, Palczewski K. Crystallization of G protein-coupled receptors. Methods Cell Biol. 2013;117:451-68. doi: 10.1016/B978-0-12-408143-7.00024-4. PubMed PMID: 24143992; PubMed Central PMCID: PMC4605854.
17: Rose MD, Shearer G. Determination of tranquilisers and carazolol residues in animal tissue using high-performance liquid chromatography with electrochemical detection. J Chromatogr. 1992 Oct 30;624(1-2):471-7. PubMed PMID: 1362965.
18: Peeters E, Neyt A, Beckers F, De Smet S, Aubert AE, Geers R. Influence of supplemental magnesium, tryptophan, vitamin C, and vitamin E on stress responses of pigs to vibration. J Anim Sci. 2005 Jul;83(7):1568-80. PubMed PMID: 15956466.
19: Haagsma N, Bathelt ER, Engelsma JW. Thin-layer chromatographic screening method for the tranquillizers azaperone, propiopromazine and carazolol in pig tissues. J Chromatogr. 1988 Jan 29;436(1):73-9. PubMed PMID: 2897377.
20: Kadir F, Zuidema J, Pijpers A, Melendez R, Vulto A, Verheijden JH. Pharmacokinetics of intravenously, intramuscularly and intra-adiposely administered carazolol in pigs. J Vet Pharmacol Ther. 1990 Dec;13(4):350-5. PubMed PMID: 1981082.

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